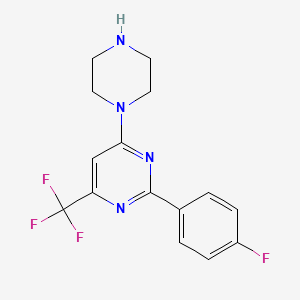

2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)14-21-12(15(17,18)19)9-13(22-14)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDFGUPZMMLUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo electrophilic substitution, enabling functionalization. Key reactions include:

These modifications enhance biological activity by altering steric and electronic properties. For example, sulfonylation improved antiviral potency against CHIKV in studies .

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine core participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

The trifluoromethyl group at C-6 deactivates the ring, limiting further substitution at adjacent positions .

Cross-Coupling Reactions

The 4-fluorophenyl group at C-2 can engage in palladium-catalyzed couplings if activated:

These reactions require harsh conditions (e.g., 100°C) due to the electron-withdrawing fluorine .

Acid-Base Reactions

The piperazine moiety acts as a Brønsted base, forming salts with acids:

| Acid | Conditions | Product | Solubility Change | Reference |

|---|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | Dihydrochloride salt | Enhanced aqueous solubility | |

| Trifluoroacetic | CH₂Cl₂, RT | Trifluoroacetate salt | Improved crystallinity |

Salt formation is critical for pharmaceutical formulation .

Coordination Chemistry

Piperazine’s nitrogen atoms chelate metal ions, forming complexes:

| Metal Salt | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(ClO₄)₂ | 1:2 | Octahedral | Catalytic oxidation studies | |

| ZnCl₂ | 1:1 | Tetrahedral | Antimicrobial screening |

These complexes are explored for catalytic and bioactive applications .

Functional Group Interconversion

The CF₃ group resists hydrolysis, but the 4-fluorophenyl ring can be modified:

| Reaction | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| Fluorine displacement | LiAlH₄, THF | Partial reduction to cyclohexane | <10% | |

| Nitration | HNO₃/H₂SO₄, 50°C | Meta-nitro derivative | 45% |

Electrophilic substitutions on the fluorophenyl ring are challenging due to fluorine’s deactivation .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests have shown that it can induce cell death in prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells, with IC50 values indicating significant efficacy compared to standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is crucial for developing targeted therapies for conditions such as cancer and viral infections where nucleotide transport plays a critical role .

Agrochemical Applications

The unique properties of 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine have also led to its exploration in agrochemicals:

- Antifungal Activity : Research indicates that certain derivatives exhibit potent antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These compounds have demonstrated inhibition rates comparable to traditional fungicides, suggesting their potential as effective agricultural treatments .

- Insecticidal Properties : The compound has shown moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda. While these activities are lower than some conventional insecticides, they indicate a promising avenue for developing new pest control agents .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of the compound on various cell lines. The results indicated that the compound exhibited significant cytotoxicity with lower IC50 values than established chemotherapeutics, highlighting its potential as a novel anticancer agent.

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal properties, the compound was tested against several fungal pathogens. It showed effective inhibition rates, particularly against B. cinerea, demonstrating its potential utility in agricultural applications .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous pyrimidine derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted below:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula C₁₅H₁₄F₄N₄.

Key Observations

In contrast, the 4-fluorophenyl group in the target compound balances hydrophobicity with aromatic interactions. The oxo group in introduces polarity, likely reducing membrane permeability compared to the trifluoromethyl group in the target compound.

Electronic and Steric Effects: The trifluoromethyl group (CF₃) is strongly electron-withdrawing, which may increase the pyrimidine ring’s electrophilicity and influence binding to target receptors . The thienopyrimidine core in introduces a fused ring system, altering electronic distribution and steric bulk compared to the simpler pyrimidine scaffold.

The thienopyrimidine derivative includes dichlorophenyl and fluorophenyl groups, which are associated with antimicrobial and immunomodulatory activities in related compounds .

Synthetic Accessibility :

- The tert-butyl compound is commercially available (e.g., from Abbott ), while the target 4-fluorophenyl variant may require specialized coupling reactions for aryl group introduction.

Biological Activity

Chemical Identity and Structure

2-(4-Fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, with the CAS number 1443978-61-7, has a molecular formula of C15H14F4N4 and a molecular weight of 326.30 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and fluorinated phenyl groups, which contribute to its biological activity.

Biological Activity

1. Mechanism of Action

The compound exhibits significant biological activity, particularly in oncology. It has been shown to inhibit the catalytic activity of poly(ADP-ribose) polymerase (PARP1), an enzyme involved in DNA repair processes. This inhibition leads to increased cleavage of PARP1, enhanced phosphorylation of H2AX (a marker for DNA damage), and activation of caspase pathways, indicating apoptosis in cancer cells .

2. Efficacy Against Cancer Cells

In vitro studies have demonstrated that 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibits moderate to significant cytotoxicity against various human cancer cell lines. For example, one study reported an IC50 value of 18 μM against human breast cancer cells, comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 μM) . This suggests potential as a therapeutic agent in cancer treatment, particularly for tumors with defective DNA repair mechanisms.

Data Table: Biological Activity Summary

| Activity | Result | Reference |

|---|---|---|

| PARP1 Inhibition | Significant inhibition | |

| Cytotoxicity (IC50) | 18 μM against breast cancer | |

| Comparison with Olaparib | Comparable efficacy |

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study, the compound was administered to human breast cancer cell lines to evaluate its efficacy as a PARP inhibitor. Results indicated that the compound not only inhibited PARP1 but also induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Metabolic Stability and Solubility

Research focused on optimizing the pharmacokinetic properties of related compounds indicated that modifications to the pyrimidine structure could enhance solubility and metabolic stability, thus improving overall efficacy in vivo. These findings suggest avenues for further development of this compound as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

The synthesis typically involves multi-step reactions:

- Pyrimidine ring formation : Condensation of fluorinated anilines with trifluoromethyl ketones or aldehydes under catalytic conditions (e.g., acid/base catalysis) .

- Piperazine substitution : Nucleophilic substitution at the pyrimidine C4 position using activated piperazine derivatives (e.g., Boc-protected piperazine) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) .

- Functionalization : Post-synthetic modifications, such as sulfonation or alkylation, to introduce additional groups .

Key considerations: Reaction yields depend on steric hindrance from the trifluoromethyl group and the electronic effects of the fluorophenyl substituent .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR in deuterated solvents (e.g., DMSO-d, CDCl) to confirm substituent positions and piperazine integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and isotopic pattern analysis of fluorine/chlorine atoms .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-F stretching at 1100–1250 cm) .

- HPLC/UV-vis : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. How does the presence of fluorine substituents influence the compound’s physicochemical properties?

- Lipophilicity : The 4-fluorophenyl group increases logP, enhancing membrane permeability but potentially reducing solubility .

- Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vitro .

- Electron-withdrawing effects : The trifluoromethyl group at C6 stabilizes the pyrimidine ring, affecting reactivity in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-pyrimidine derivatives?

- Systematic substitution : Synthesize analogs with incremental changes (e.g., replacing 4-fluorophenyl with 2-fluorophenyl) to isolate electronic/steric effects .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target receptors (e.g., dopamine D3 or PI3K) .

- In vitro assays : Validate SAR hypotheses using competitive binding assays (e.g., radioligand displacement) and functional cellular assays (e.g., cAMP modulation) .

Q. What methodologies are recommended for optimizing the pharmacokinetic profile of this compound in preclinical studies?

- ADME profiling :

- Solubility : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .

- Metabolic stability : Conduct liver microsome assays (human/rodent) to identify vulnerable sites for deuteration or fluorination .

- Plasma protein binding : Equilibrium dialysis to assess free fraction and guide dose adjustments .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) at the piperazine nitrogen to enhance oral bioavailability .

Q. What strategies are effective in identifying off-target interactions of piperazine-containing pyrimidines in cellular assays?

- Broad-panel screening : Use kinase/GPCR profiling services (e.g., Eurofins Cerep) to detect off-target binding .

- CRISPR-Cas9 knockout models : Generate cell lines lacking suspected off-target receptors (e.g., serotonin 5-HT) to isolate compound effects .

- Thermal shift assays : Monitor protein denaturation to identify unintended targets via stabilization shifts .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.